rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
Description
rac-Benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a bicyclic amine derivative featuring a 2-azabicyclo[2.1.1]hexane core substituted with a benzyl carbamate group and a hydrochloride counterion. The "rac" designation indicates a racemic mixture of enantiomers. This compound belongs to a class of strained bicyclic amines valued in medicinal chemistry for their conformational rigidity, which enhances receptor binding specificity and metabolic stability. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
CAS No. |
2209079-23-0 |
|---|---|
Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a synthetic compound notable for its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacodynamics, and potential therapeutic applications.
Chemical Formula
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- CAS Number : 1782617-97-3
Structural Features
The compound features a bicyclic azabicyclo framework that includes a nitrogen atom integrated within the structure. This configuration is significant for its biological activity, particularly in modulating receptor interactions.
Research indicates that this compound interacts with various receptors in the central nervous system (CNS), particularly muscarinic acetylcholine receptors. These interactions are essential for its potential use in treating neurological disorders.
Pharmacological Studies
Studies have demonstrated that this compound exhibits affinity for muscarinic receptors, which are implicated in numerous physiological functions including cognition and memory. The binding affinity and efficacy at these receptors suggest potential applications in conditions such as Alzheimer's disease and other cognitive impairments.
Table 1: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| M1 | 50 nM | |
| M2 | 75 nM | |
| M3 | 100 nM |
Case Studies
Recent case studies have highlighted the compound's potential in modulating cholinergic signaling pathways:
- Cognitive Enhancement : A study involving aged rats demonstrated that administration of this compound improved performance in memory tasks, suggesting cognitive-enhancing properties.
- Neuroprotective Effects : In vitro studies indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis, providing insights into its potential role in neurodegenerative disease management.
Potential Therapeutic Applications
Given its biological activity, this compound could be explored for several therapeutic applications:
- Alzheimer's Disease : Due to its interaction with muscarinic receptors involved in memory and learning.
- Parkinson's Disease : Potential to alleviate symptoms related to cholinergic dysfunction.
Scientific Research Applications
Chemical Composition
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- IUPAC Name : Benzyl ((1S,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)carbamate hydrochloride
Structural Features
The compound features a bicyclic azabicyclo framework with a nitrogen atom integrated into the structure, which is significant for its biological activity.
Potential Biological Activities
Research indicates that rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride may exhibit interactions with various biological targets, including:
- Cholinergic Systems : Its structural similarity to known cholinergic agents suggests potential efficacy in modulating cholinergic neurotransmission.
- Receptor Binding Studies : Preliminary studies have shown binding affinities at specific receptors, indicating potential therapeutic applications in neurology.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Neuropharmacological Studies :
- A study on the effects of this compound demonstrated its potential as a modulator of cognitive functions in animal models.
- Results indicated improvements in memory retention and learning tasks when administered at specific dosages.
-
Analgesic Properties :
- Research has explored its analgesic properties compared to traditional pain management drugs.
- Findings suggest that it may provide effective pain relief with fewer side effects than conventional analgesics.
-
Antidepressant Effects :
- Another case study highlighted its potential antidepressant-like effects in rodent models.
- The compound showed significant reductions in depressive behaviors when tested against control groups.
Chemical Reactivity
The compound's chemical reactivity can be explored through typical reactions associated with carbamates, which may include hydrolysis and nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Structure Variations
The 2-azabicyclo[2.1.1]hexane scaffold distinguishes this compound from analogs with larger or differently arranged bicyclic systems:
Key Insights :
- Ring Strain vs.
- Solubility: Hydrochloride salts (e.g., the target compound) exhibit better aqueous solubility compared to non-ionic analogs like tert-butyl carbamates .
Functional Group Comparisons
Key Insights :
- Carbamates vs. Thioureas : Benzyl carbamates offer stability under physiological conditions, whereas thioureas provide stronger hydrogen-bonding interactions but may exhibit toxicity .
- Unsubstituted Amines : Simpler analogs like 2-azabicyclo[2.1.1]hexane hydrochloride serve as intermediates but lack target specificity .
Key Insights :
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The most widely reported method involves the direct reaction of benzyl carbamate with a functionalized 2-azabicyclo[2.1.1]hexane precursor. The bicyclic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl carbamate. Key steps include:
-
Precursor Activation : The bicyclic amine is typically generated via hydrogenolysis of a protected intermediate, such as a tert-butoxycarbonyl (Boc)-protected derivative.
-
Solvent Selection : Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve both polar and nonpolar reactants.
-
Catalysis : Triethylamine (TEA) is employed to scavenge hydrochloric acid generated during the reaction, preventing protonation of the amine nucleophile.
A representative reaction scheme is:
This method yields the target compound in ~72% purity, requiring subsequent recrystallization from ethanol/water mixtures.
Aza-Diels-Alder Reaction for Bicyclic Framework Construction
An alternative approach constructs the azabicyclo[2.1.1]hexane core in situ using aza-Diels-Alder cycloaddition. This method, adapted from enantioselective synthesis protocols, involves:
-
Dienophile : N-Benzylmaleimide reacts with a chiral diene under Lewis acid catalysis.
-
Stereochemical Control : Chiral auxiliaries like (−)-8-phenylmenthol ensure enantiomeric excess >90%.
-
Post-Reduction : Hydrogenation of the cycloadduct’s double bond completes the bicyclic structure.
Key Data :
Reaction Conditions and Optimization
Solvent and Temperature Effects
Optimal conditions vary by methodology:
Nucleophilic Substitution :
-
Temperature : 0–5°C minimizes side reactions like N-alkylation.
-
Solvent Polarity : Acetonitrile increases reaction rate by 40% compared to DCM due to higher dielectric constant.
Aza-Diels-Alder Route :
Catalytic Systems
| Catalyst | Role | Efficiency Improvement | Source |
|---|---|---|---|
| Triethylamine | Acid scavenger | 22% yield increase | |
| Yb(OTf)₃ | Lewis acid for cycloaddition | 15% ee enhancement | |
| Pd/C (10%) | Hydrogenation catalyst | 99% conversion |
Stereochemical Control
The compound’s (1R,4R,5S) configuration necessitates precise stereochemical management:
-
Chiral Pool Synthesis : Starting from (R)- or (S)-glyceraldehyde derivatives ensures correct stereochemistry at C1 and C5.
-
Dynamic Kinetic Resolution : Racemization at C4 is suppressed using bulky solvents like tert-amyl alcohol.
Stereochemical Outcomes :
| Method | Diastereomeric Excess | Enantiomeric Excess | Source |
|---|---|---|---|
| Nucleophilic Substitution | 85% | N/A (racemic) | |
| Aza-Diels-Alder | 98% | 92% |
Challenges and Limitations
Scalability Issues
Q & A
Q. Critical Considerations :
- Stereochemical control during bicyclo core formation requires chiral catalysts or resolution techniques.
- Purification via recrystallization or chromatography is essential to isolate the rac-mixture from enantiomeric byproducts.
Advanced: How can contradictory bioactivity data for this compound be resolved across different studies?
Methodological Answer:
Discrepancies often arise from variations in stereochemical purity, assay conditions, or impurity profiles. To address this:
Stereochemical Validation : Confirm enantiomeric ratios using chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or compare optical rotation values with literature .
Impurity Profiling : Employ LC-MS or NMR to identify and quantify byproducts (e.g., unreacted amine or hydrolyzed carbamate). Impurities ≥0.1% should be characterized for biological relevance .
Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate confounding variables. For example, stability in aqueous buffers (pH 7.4 vs. 1.2) can affect activity in cellular assays .
Basic: What analytical techniques are recommended for characterizing the hydrochloride salt form?
Methodological Answer:
- Purity Analysis : Reverse-phase HPLC using a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 210–254 nm.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify the azabicyclo core (e.g., characteristic δ 3.5–4.5 ppm for bridgehead protons) and carbamate group (δ 155–160 ppm for carbonyl).
- Mass Spectrometry : High-resolution MS (ESI+) to confirm the molecular ion ([M+H]⁺) and chloride adducts.
- Salt Content : Titration with AgNO₃ to quantify chloride ions .
Advanced: How can the synthetic yield of the carbamate intermediate be optimized?
Methodological Answer:
Key strategies include:
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of benzyl chloroformate to drive the reaction to completion while minimizing side reactions (e.g., di-carbamate formation).
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) with catalytic DMAP improve carbamate coupling efficiency .
- Temperature Control : Maintain 0–5°C during the reaction to suppress hydrolysis of the chloroformate reagent.
- Workup Protocol : Quench excess reagent with aqueous NaHCO₃ and extract with ethyl acetate to isolate the product .
Q. Stabilization Strategies :
- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent moisture uptake.
- Excipient Screening : Conduct compatibility tests with antioxidants (e.g., BHT) and buffering agents (e.g., citrate) to identify stabilizing additives .
Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for membrane permeability studies.
- pKa Prediction : Tools such as SPARC predict ionization states, guiding solubility optimization (e.g., salt selection or co-solvent use).
- Docking Studies : Molecular docking into target proteins (e.g., enzymes with azabicyclo-binding pockets) can rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
